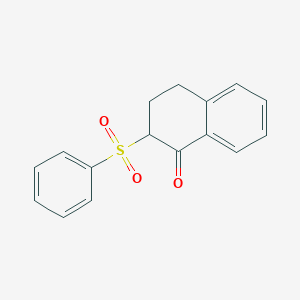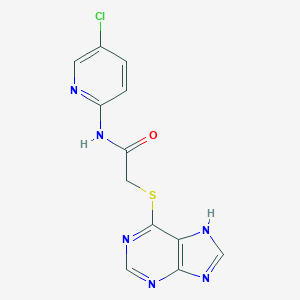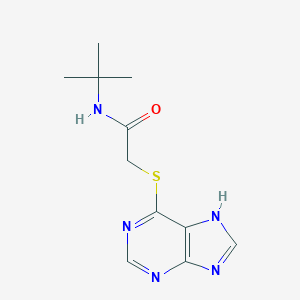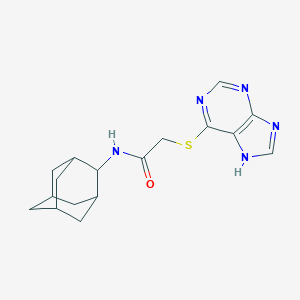
2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of sulfones. It is characterized by a tetralin backbone with a phenylsulfonyl group attached to the first carbon atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the sulfonylation of tetralin derivatives. One common method includes the reaction of tetralin with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions: 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetralin derivatives.
科学研究应用
2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s effects are mediated through pathways involving sulfonylation and subsequent modifications of target proteins or enzymes .
相似化合物的比较
- Phenylsulfonylacetophenone
- Bis(phenylsulfonyl)methane
- Phenylsulfonylbutadiene
Comparison: 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its tetralin backbone, which imparts distinct chemical properties compared to other sulfones. For instance, phenylsulfonylacetophenone lacks the tetralin structure, making it less sterically hindered. Bis(phenylsulfonyl)methane, on the other hand, has two sulfonyl groups, which can lead to different reactivity patterns. Phenylsulfonylbutadiene is more reactive due to the presence of conjugated double bonds .
属性
CAS 编号 |
51114-72-8 |
|---|---|
分子式 |
C16H14O3S |
分子量 |
286.3g/mol |
IUPAC 名称 |
2-(benzenesulfonyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14O3S/c17-16-14-9-5-4-6-12(14)10-11-15(16)20(18,19)13-7-2-1-3-8-13/h1-9,15H,10-11H2 |
InChI 键 |
ZQPYVJVUMAQOTL-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CC2=CC=CC=C2C(=O)C1S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-hydroxy-2-butynyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498416.png)
![1-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B498420.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B498423.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498426.png)
![1-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B498428.png)
![N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498430.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B498431.png)
![N-(2-chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498432.png)

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498435.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498436.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B498437.png)
